Dibenzyl ketoxime

Vue d'ensemble

Description

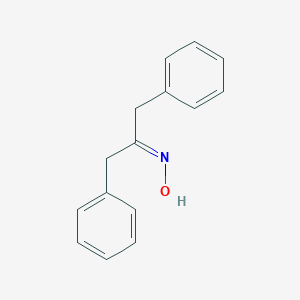

Dibenzyl ketoxime is an organic compound with the molecular formula C15H15NO. It is a derivative of 1,3-diphenylacetone, where the carbonyl group is converted to an oxime group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibenzyl ketoxime can be synthesized through the reaction of 1,3-diphenylacetone with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the following steps:

- Dissolve 1,3-diphenylacetone in an appropriate solvent such as ethanol.

- Add hydroxylamine hydrochloride to the solution.

- Introduce a base, such as sodium hydroxide, to the mixture to facilitate the reaction.

- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolate the product by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of 1,3-diphenylacetone oxime may involve more efficient methods such as microwave irradiation in dry media. This approach can significantly reduce reaction times and improve yields. The reaction is carried out by mixing 1,3-diphenylacetone with hydroxylamine hydrochloride and silica gel, followed by microwave irradiation .

Analyse Des Réactions Chimiques

Reactions of Dibenzyl Ketoxime

This compound undergoes several chemical reactions, primarily involving transformations of the oxime group.

-

Reduction: Reduction of the oxime group can yield amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

-

Oxidation: The oxime group can be oxidized to form nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.

-

Substitution: The oxime group can participate in substitution reactions, leading to various derivatives. Various nucleophiles can be used for substitution reactions, depending on the desired product.

Miscellaneous Reactions

-

This compound reacts with hydrogen chloride to produce hydrochloric acid and aldoxime, but this reaction is slow at room temperature . The reaction rate can be accelerated by heating the mixture to 100°C or higher, resulting in a high yield as the product precipitates out of solution upon cooling .

-

Oximes, including this compound, can undergo single-electron transfer with a transition metal or photosensitizer to achieve N-O cleavage and afford imino radicals . These imino radicals can then undergo β-C-C bond cleavage to generate acyl radicals or cyanoalkyl radicals, which can be captured by various free radical receptors and participate in different types of reactions, such as radical addition, cross-coupling, and radical coupling .

Metal-Involving Reactions of Oximes

Oximes can participate in various metal-mediated and metal-catalyzed reactions . For example, aromatic ketoximes can be obtained from styrenes in the presence of an iron(II) catalyst, NaBH4, and t-BuONO . Oximes can also react with aminoallenes in the presence of a gold(I) complex and AgOTf to give O-allyl oximes . Additionally, O-aryl oximes can be synthesized from oximes via copper-catalyzed arylation .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Dibenzyl ketoxime serves as an important intermediate in the synthesis of various organic compounds. Its utility is highlighted in the preparation of complex molecules such as cis-2-benzyl-3-phenylaziridine, achieved through reactions with lithium aluminum hydride in tetrahydrofuran. This reaction pathway is crucial for developing compounds with potential pharmaceutical applications.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Reduction | cis-2-benzyl-3-phenylaziridine | Lithium aluminum hydride in THF |

| Oxime Formation | Dibenzyl ketone to this compound | Hydroxylamine in pyridine |

| Cyclization | Various cyclic compounds | High temperature and vacuum conditions |

Biological Research

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound and its derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. Research has shown that oximes can act as acetylcholinesterase reactivators and possess therapeutic potential against various diseases . The exploration of DBKO's biological activities is ongoing, with promising results highlighting its potential as a lead compound in drug development.

Case Study: Anticancer Activity

In vitro studies have demonstrated that DBKO derivatives inhibit several kinases implicated in cancer progression. For instance, certain oxime derivatives have shown high affinity binding to protein kinases involved in tumorigenesis, indicating their potential as anticancer agents .

Industrial Applications

Production of Fine Chemicals

This compound is utilized in the production of fine chemicals, serving as a reagent in organic synthesis processes. Its ability to facilitate various chemical transformations makes it valuable in industrial applications, particularly in the synthesis of specialty chemicals.

Pharmacological Research

Pharmaceutical Intermediate

Ongoing research is investigating the potential of this compound as a pharmaceutical intermediate. Its structural characteristics allow for modifications that can enhance biological activity, making it a candidate for further development into therapeutic agents targeting specific diseases .

Mécanisme D'action

The mechanism of action of 1,3-diphenylacetone oxime involves its ability to form stable complexes with various metal ions. This property makes it useful in catalysis and as a ligand in coordination chemistry. The oxime group can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Diphenylacetone: The parent compound, which lacks the oxime group.

1,3-Diphenylacetone thiosemicarbazone: A derivative with a thiosemicarbazone group instead of an oxime group.

1,3-Diphenylacetone p-tosylhydrazone: A derivative with a p-tosylhydrazone group.

Uniqueness

Dibenzyl ketoxime is unique due to its oxime functional group, which imparts distinct reactivity and properties compared to its analogs. The oxime group allows for specific interactions and reactions that are not possible with other derivatives .

Activité Biologique

Dibenzyl ketoxime (DBK), with the molecular formula C15H15NO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is a derivative of 1,3-diphenylacetone, where the carbonyl group is converted to an oxime group. It is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions. The compound's structure allows it to participate in several biochemical pathways, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical enzymatic pathways necessary for microbial survival. A study highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria , suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- IC50 Values : Studies reported IC50 values ranging from 0.02 μM to 0.9 μM against specific cancer cell lines, indicating potent activity.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key signaling pathways involved in cell survival and proliferation.

Molecular Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : DBK has been shown to inhibit certain kinases involved in cancer progression, including cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K).

- Reactive Oxygen Species (ROS) : The compound may modulate oxidative stress levels within cells, contributing to its anticancer effects by promoting oxidative damage in tumor cells.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics.

- Anticancer Studies : In a series of experiments involving cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis at low concentrations. The results suggest that it could be developed into a novel anticancer agent.

- Oxidative Stress Modulation : Research indicated that DBK could act as an antioxidant, scavenging free radicals and reducing oxidative stress markers in cellular models.

Data Summary

| Activity Type | Observations | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | MIC values vary by strain |

| Anticancer | Inhibits proliferation in cancer cell lines | 0.02 μM - 0.9 μM |

| Antioxidant | Scavenges free radicals | Not specified |

Propriétés

IUPAC Name |

N-(1,3-diphenylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEBLVKLMOIGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170544 | |

| Record name | 1,3-Diphenylacetone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788-31-4 | |

| Record name | 2-Propanone, 1,3-diphenyl-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylacetone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1788-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1788-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylacetone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylacetone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction involving dibenzyl ketoxime (1,3-Diphenylacetone oxime) discussed in the provided research?

A1: The research primarily focuses on the synthesis of cis-2-benzyl-3-phenylaziridine using this compound (1,3-Diphenylacetone oxime) as a starting material. The reaction utilizes lithium aluminum hydride (LAH) in tetrahydrofuran and proceeds with the evolution of hydrogen gas. [] Interestingly, the reaction exhibits an induction period and is catalytically accelerated by the presence of 2-amino-1,3-diphenylpropane, a minor product formed during the reaction. []

Q2: Can you describe the proposed mechanism for this reaction?

A2: Based on kinetic studies and previous research, a mechanism was proposed for the conversion of this compound (1,3-Diphenylacetone oxime) to cis-2-benzyl-3-phenylaziridine. [] Initially, the this compound rapidly reacts with LAH to form an aluminum derivative. This intermediate then undergoes a slow hydrogen elimination step, generating an azirine intermediate. Finally, the azirine is reduced by LAH to yield the desired aziridine product. []

Q3: Are there any practical applications of this reaction?

A3: The synthesis of aziridines, particularly cis-2-benzyl-3-phenylaziridine, holds significance in organic synthesis. Aziridines serve as versatile building blocks for synthesizing various nitrogen-containing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.